N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c1-3-21-16(23)15-12(6-7-24-15)20-17(21)25-9-14(22)19-13-8-11(18)5-4-10(13)2/h4-8H,3,9H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOTXYLYCIUGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 470.01 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is often associated with various biological activities due to its ability to interact with biological targets effectively.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have determined the Minimum Inhibitory Concentration (MIC) values for several pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Bacillus subtilis | 16 |
| Salmonella typhi | 32 |
| Mycobacterium tuberculosis | 12 |
The compound shows particularly strong efficacy against Staphylococcus aureus , a common cause of infections, indicating its potential as an antimicrobial agent .
Cytotoxicity Against Cancer Cell Lines
In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells.
A summary of cytotoxicity results against selected cancer cell lines is presented below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 15 |
| HCT116 (colon cancer) | 10 |
| A549 (lung cancer) | 20 |
These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent .
The mechanisms underlying the biological activity of this compound are multifaceted.
- Antimicrobial Mechanism : The antimicrobial activity is primarily attributed to the compound's ability to disrupt bacterial cell membranes and inhibit critical metabolic pathways. The thienopyrimidine structure enhances penetration into bacterial cells .
- Cytotoxic Mechanism : For its anticancer effects, initial studies suggest that it may interfere with enzymes involved in cell cycle regulation and apoptosis pathways. Further kinetic and binding affinity studies are necessary to elucidate these interactions in detail .
Case Studies and Research Findings
Several studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives as promising therapeutic agents. For instance:
- Antimycobacterial Activity : A study demonstrated that compounds similar to N-(5-chloro-2-methylphenyl)-2-{...} showed significant activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
- Toxicity Assessments : Toxicity evaluations using hemolytic assays revealed that most potent derivatives exhibited non-toxic profiles up to certain concentrations (200 µmol/L), which is crucial for developing safe therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
